(2-Methyloxiran-2-yl)methanol
Overview
Description
“(2-Methyloxiran-2-yl)methanol” is an organic compound with the molecular formula C4H8O2 . It is also known by other names such as 2-methyl-2,3-epoxy-1-propanol and 2-methylglycidol .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found in the search results, there are references to synthetic approaches involving similar compounds . For a detailed synthesis analysis, it would be best to refer to specialized literature or databases.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 4 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The InChI code for this compound is 1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3 . The compound has a molecular weight of 88.11 g/mol .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 88.11 g/mol . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 141.8±8.0 °C at 760 mmHg, and a vapor pressure of 2.3±0.6 mmHg at 25°C . It also has a topological polar surface area of 32.8 Ų .
Scientific Research Applications
Chiral Building Blocks in Synthesis
(2-Methyloxiran-2-yl)methanol and its derivatives have applications as chiral building blocks in stereoselective synthesis. For example, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a related compound, have been utilized in the stereoselective synthesis of natural terpenes. This compound was synthesized from (R)- and (S)-linalool, showing its potential as a versatile building block in natural flavor synthesis, such as the stereoselective preparation of linaloyl oxide (Serra & De Simeis, 2018).
Catalyst in Electrooxidation Processes
This compound also finds application in electrooxidation processes. For instance, in the study of catalytic electrooxidation of formaldehyde, methyl formate, and dimethoxymethane (byproducts in methanol oxidation) on platinum electrodes, similar compounds played a role. This research helps in understanding the electrochemical reactions at the molecular level, which is crucial in fuel cell technology and other industrial processes (Miki, Ye, Senzaki, & Osawa, 2004).
Enzymatic Desymmetrisation in Organic Solvents
Enzymatic desymmetrisation of (2-hydroxymethyl-oxiranyl)-methanol in organic solvents has been achieved with excellent enantiomeric excess, showcasing its potential in organic synthesis. This method provides access to (S)-(+)-(2-(hydroxymethyl)oxiran-2-yl)methyl acetate and allows for sequential chemical reactions without needing to isolate the chiral product (March Cortijos & Snape, 2008).
Methanol Synthesis and Applications
This compound is also significant in the broader context of methanol research. Methanol synthesis from CO2 and H2 over specific catalysts and its applications in chemical synthesis, energy technologies, and as a clean-burning fuel has been widely studied. This includes the production of various chemical compounds and its use as an energy carrier for hydrogen storage (Dalena et al., 2018).
Methylotrophic Bacteria in Biotechnological Applications
The role of methanol and similar compounds in biotechnology, especially involving methylotrophic bacteria, is noteworthy. These bacteria have been used for the production of fine and bulk chemicals, illustrating the potential of methanol as an alternative carbon source in bioprocesses (Schrader et al., 2009).
Mechanism of Action
Safety and Hazards
“(2-Methyloxiran-2-yl)methanol” is classified as having acute toxicity, both orally (Category 4) and dermally (Category 4). It is also classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and respiratory irritation (Category 3). It is suspected of causing genetic defects (Category 2), being carcinogenic (Category 2), and damaging fertility or the unborn child (Category 2) .
Properties
IUPAC Name |
(2-methyloxiran-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-4(2-5)3-6-4/h5H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVHHYWBSVSPPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872-30-0 | |
Record name | Oxiranemethanal, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC34456 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2-methyloxiran-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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